N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting cyclohexylamine with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Construction of the Oxazolo[5,4-b]pyridine Core: This involves the cyclization of a suitable pyridine derivative with an oxazole precursor under basic conditions.
Coupling of the Two Heterocycles: The final step involves coupling the thiadiazole and oxazolo[5,4-b]pyridine rings through a condensation reaction, typically using a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways .
Medicine
Medicinally, this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide
- 3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Uniqueness
What sets N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide apart is its specific combination of the thiadiazole and oxazolo[5,4-b]pyridine rings, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C17H19N5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H19N5O2S/c1-9-8-12(13-10(2)22-24-15(13)18-9)14(23)19-17-21-20-16(25-17)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,19,21,23) |
InChI Key |
KOUQLORLGORKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN=C(S3)C4CCCCC4 |
Origin of Product |
United States |
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